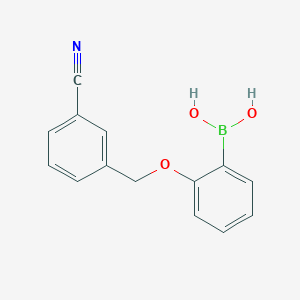

2-(3-Cyanophenylmethoxy)phenylboronic acid

Description

2-(3-Cyanophenylmethoxy)phenylboronic acid is a boronic acid derivative featuring a phenylboronic acid core substituted with a 3-cyanophenylmethoxy group. This structure combines the boronic acid's inherent reactivity—enabling cross-coupling reactions (e.g., Suzuki-Miyaura) and molecular recognition—with the steric and electronic effects of the cyanophenylmethoxy substituent.

Properties

IUPAC Name |

[2-[(3-cyanophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-11-4-3-5-12(8-11)10-19-14-7-2-1-6-13(14)15(17)18/h1-8,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFQWDKMRRYVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC(=CC=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655839 | |

| Record name | {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-67-5 | |

| Record name | Boronic acid, B-[2-[(3-cyanophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

It’s worth noting that boronic acids, including “2-(3-Cyanophenylmethoxy)phenylboronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Analysis

Biochemical Properties

2-(3-Cyanophenylmethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds, which are essential for the construction of complex organic molecules. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center. This interaction is highly specific and efficient, making this compound a valuable reagent in synthetic chemistry.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell function by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect the activity of certain kinases and transcription factors, which play critical roles in cellular metabolism and proliferation

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, which allows it to inhibit or activate enzymes involved in various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms highlight the versatility and potential of this compound in biochemical research.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound led to changes in cell viability and metabolic activity. These findings underscore the importance of proper storage and handling of this compound in research settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects highlight the need for careful consideration of dosage levels in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, which play a key role in the oxidation and detoxification of xenobiotics. Additionally, it can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. These transport and distribution properties are critical for understanding the bioavailability and efficacy of this compound in biological systems.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions.

Biological Activity

2-(3-Cyanophenylmethoxy)phenylboronic acid (CAS No. 1256355-67-5) is a phenylboronic acid derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has gained attention due to its potential applications in drug development, particularly as a therapeutic agent targeting various diseases. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies.

- Molecular Formula : C14H14BNO3

- Molecular Weight : 255.08 g/mol

- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, influencing its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with cis-diol-containing molecules in biological systems. This interaction can disrupt cellular processes, leading to various physiological effects. The mechanism involves:

- Binding to Cis-Diols : The boronic acid group forms stable complexes with sugars and other diol-containing compounds, affecting cellular signaling pathways.

- Cellular Disruption : Research indicates that boronic acids can induce morphological changes in cells, such as cytoplasmic strand disassembly and nucleus collapse, particularly in plant cells .

Anticancer Properties

Studies have demonstrated that phenylboronic acids, including this compound, exhibit anticancer properties by promoting apoptosis in cancer cells. The compound's ability to modulate cellular signaling pathways is believed to contribute to its efficacy against various cancer types.

Antimicrobial Effects

Research has indicated that certain phenylboronic acids possess antimicrobial activity. The mechanism may involve disruption of bacterial cell wall integrity or interference with metabolic pathways essential for bacterial growth.

Glucose Sensitivity

Recent advances have highlighted the use of phenylboronic acids in glucose-sensitive drug delivery systems. The ability of these compounds to form boronate esters in the presence of glucose allows for controlled release mechanisms in therapeutic applications .

Case Studies

Research Findings

- Cellular Morphology : Treatment with this compound resulted in observable changes in cell morphology, including the detachment of cells from their walls and alterations in cytoplasmic structure.

- Apoptosis Induction : In vitro studies indicate that the compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.

- Glucose Responsiveness : The compound's ability to interact selectively with glucose opens avenues for developing smart drug delivery systems that respond dynamically to physiological glucose levels.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include substituted phenylboronic acids with variations in substituent groups (e.g., methoxy, trifluoromethoxy, cyano, halogens) and their positions (Table 1).

Table 1: Structural Comparison of Selected Phenylboronic Acids

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimates based on structural analogues. The cyano group increases polarity compared to trifluoromethoxy or methoxy derivatives.

Research Findings and Gaps

Preparation Methods

Formation of the 3-Cyanophenylmethoxy Intermediate

- The initial step typically involves the synthesis of the 3-cyanophenylmethoxy moiety. This can be achieved by nucleophilic substitution where 3-cyanobenzyl halide (e.g., bromide) reacts with a phenolic precursor to form the ether linkage.

Introduction of the Boronic Acid Group

The boronic acid group is introduced onto the phenyl ring through borylation reactions. Commonly, this involves lithiation or halogen-metal exchange followed by quenching with boron electrophiles such as trimethyl borate or triisopropyl borate.

A representative method involves the use of 2-bromophenyl derivatives that undergo metal-halogen exchange with organolithium or Grignard reagents to form the corresponding arylmetal species. This intermediate is then treated with borate esters to yield the boronic acid after hydrolysis.

Purification and Isolation

- The crude product is purified via acid-base extraction and recrystallization. The boronic acid is often isolated as its ester or salt forms to improve stability and ease of handling.

Detailed Preparation Process from Literature

A patented process (WO2014023576A1) provides an advanced method for synthesizing 2-cyanophenylboronic acids and their esters, which can be adapted for the preparation of this compound by incorporating the methoxy substitution step:

| Step | Description | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| (a) | Preparation of 2-bromophenyl derivative | Starting from 2-bromobenzonitrile | Aryl bromide intermediate | High |

| (b) | Metal-halogen exchange and borylation | Use of organolithium or Grignard reagents; quenching with trimethyl or triisopropyl borate | Boronate ester intermediate | Quantitative |

| (c1) | Hydrolysis of boronate ester to boronic acid | Acidic aqueous conditions | 2-cyanophenylboronic acid | 80–85% |

| (c2) | Salt formation for purification | Treatment with organic/inorganic bases (e.g., triethylamine, ammonium salts) | Boronic acid salt with enhanced purity | >98% purity by HPLC |

This process highlights the importance of controlling pH during hydrolysis and salt formation to optimize yield and purity. Organic solvents such as toluene, tetrahydrofuran (THF), or methyl-THF are commonly employed to facilitate these steps.

Adaptation for this compound

To prepare this compound specifically, the following additional considerations are integrated:

The phenolic precursor used for borylation is functionalized with the 3-cyanophenylmethoxy substituent, typically introduced via Williamson ether synthesis.

The borylation step is conducted on the phenyl ring bearing the methoxy substituent to yield the target boronic acid.

Purification methods remain consistent with those described above, including ester hydrolysis and salt formation.

Research Findings and Analytical Data

The patented synthesis methods achieve high purity (>98% by HPLC) and good yields (80–85%) for boronic acid derivatives related to this compound.

The use of specific boron reagents (trimethyl borate or triisopropyl borate) and controlled hydrolysis conditions are critical for optimizing the reaction outcome.

Salt formation with amines such as triethylamine or benzylamine facilitates purification and enhances product stability.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-Bromophenyl derivatives with 3-cyanophenylmethoxy substituent |

| Borylation Reagents | Trimethyl borate, triisopropyl borate |

| Metalation Agents | Organolithium or Grignard reagents |

| Solvents | Toluene, THF, methyl-THF |

| Hydrolysis Conditions | Acidic aqueous media, pH control essential |

| Purification Techniques | Acid-base extraction, salt formation, recrystallization |

| Yield | 80–85% (hydrolysis step) |

| Purity | >98% (HPLC) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes to improve the yield of 2-(3-Cyanophenylmethoxy)phenylboronic acid, and how can purification challenges be addressed?

- Methodological Answer : Synthesis of arylboronic acids often involves Suzuki-Miyaura coupling or direct borylation. To improve yields, control reaction stoichiometry (e.g., 1:1.2 ratio of boronic acid precursor to coupling partner) and use Pd catalysts like Pd(PPh₃)₄. Purification challenges arise due to boroxine formation; anhydrous conditions and low-temperature crystallization (e.g., –20°C in THF/hexane) minimize this . Silica gel alternatives, such as reverse-phase chromatography, prevent irreversible binding .

Q. How can researchers mitigate the formation of benzoxaborole byproducts during synthesis?

- Methodological Answer : Benzoxaboroles form via intramolecular cyclization of intermediates. To suppress this, use steric hindrance (e.g., bulkier substituents) or reduce reaction temperature (<50°C). Monitoring via LC-MS at intermediate stages helps identify byproducts early. For example, morpholine-mediated amination-reduction reactions can be optimized by adjusting pH to 6–7 to stabilize the boronic acid intermediate .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis. Anhydride content (common in boronic acids) should be monitored via FT-IR (peaks at 1770–1820 cm⁻¹). For long-term stability, lyophilize and store in amber vials with desiccants like molecular sieves .

Advanced Research Questions

Q. How do substituent effects (e.g., cyano, methoxy) influence the electronic properties and reactivity of this boronic acid?

- Methodological Answer : Computational studies (DFT/B3LYP) reveal that electron-withdrawing groups (e.g., –CN) lower the LUMO energy, enhancing electrophilicity. For 2-(3-Cyanophenylmethoxy) derivatives, the methoxy group increases solubility but reduces Lewis acidity. Solvent polarity (ε > 15) stabilizes the trigonal planar boronic acid form, critical for Suzuki couplings .

Q. What experimental and computational approaches resolve contradictions in reported reaction yields for analogous boronic acids?

- Methodological Answer : Discrepancies arise from solvent polarity, catalyst loading, or trace water. Use Design of Experiments (DoE) to test variables (e.g., solvent: DMF vs. THF; catalyst: Pd(OAc)₂ vs. PdCl₂). DFT simulations (e.g., Gaussian 16) model transition states to identify rate-limiting steps. For example, water content >0.1% in THF reduces yields by 20% due to boroxine formation .

Q. How can supramolecular interactions (e.g., C–H⋯O, C–H⋯π) be leveraged to design molecular receptors with this compound?

- Methodological Answer : Crystal structure analysis (Hirshfeld surface) identifies interaction hotspots. For saccharide sensing, modify the phenylmethoxy group to enhance hydrogen bonding. In cholate-boronic acid complexes, fructose-induced dimerization (1:2 stoichiometry) creates ionophoric channels; monitor via fluorescence quenching in lipid bilayers .

Q. What spectroscopic techniques best characterize the dynamic equilibrium between boronic acid and boroxine forms?

- Methodological Answer : Use ¹¹B NMR to detect boroxine (δ ~18 ppm vs. δ ~28 ppm for boronic acid). Variable-temperature FT-IR tracks B–O stretching modes (1350–1450 cm⁻¹). Mass spectrometry (ESI-MS) under low-ionization energy preserves labile boroxine adducts .

Q. How does the steric environment of the 3-cyanophenylmethoxy group affect cross-coupling efficiency?

- Methodological Answer : Steric maps (e.g., using PyMol) show that ortho-substituents hinder Pd catalyst access. Compare turnover numbers (TON) for 3-cyano vs. 4-cyano analogs. For 2-(3-Cyanophenylmethoxy) derivatives, TON decreases by 30% in Suzuki reactions due to hindered transmetallation. Mitigate with bulky ligands (e.g., SPhos) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.